Methyl 5-iodopicolinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-iodopyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c1-11-7(10)6-3-2-5(8)4-9-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETAXCDWNFMFCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627235 | |
| Record name | Methyl 5-iodopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41960-44-5 | |
| Record name | Methyl 5-iodopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-iodopyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl 5 Iodopicolinate and Its Analogs
Strategies for the Iodination of Picolinate (B1231196) Scaffolds
The introduction of iodine to the picolinate ring system can be achieved through several strategies. The choice of method often depends on the availability of starting materials, desired regioselectivity, and reaction scale.
Direct iodination involves the treatment of a picolinate precursor with an electrophilic iodine source. The reactivity of the pyridine (B92270) ring, which is electron-deficient, makes direct electrophilic substitution challenging compared to benzene (B151609) derivatives. However, specific reagents and conditions can facilitate this transformation.
One common approach for the iodination of electron-deficient heterocycles like pyridine is the use of molecular iodine (I₂) in the presence of an oxidizing agent or a Lewis acid. For instance, a mixture of I₂ and silver nitrate (B79036) (AgNO₃) can generate a more potent electrophilic iodine species in situ. mdpi.com This method has been shown to be effective for the C5 iodination of pyrimidine (B1678525) derivatives and can be adapted for picolinate scaffolds. mdpi.com Another system involves using iodine with reagents like F-TEDA-BF₄ (Selectfluor) in a solvent such as methanol (B129727), which has been successful in the selective α-carbonyl iodination of aryl alkyl ketones and can be conceptually applied to heteroaromatic systems. organic-chemistry.org
The Kornblum oxidation system, employing iodine and dimethyl sulfoxide (B87167) (DMSO), is another relevant method. In this system, a methyl group on an azaarene can first be iodinated before being converted to an aldehyde. researchgate.net This highlights iodine's ability to react with azaarene scaffolds under specific conditions. researchgate.net
Table 1: Reagents for Direct Iodination
| Reagent System | Description | Potential Application |
|---|---|---|
| I₂ / AgNO₃ | Silver nitrate acts as a Lewis acid, activating molecular iodine to generate a stronger electrophile. mdpi.com | Direct iodination of the picolinate ring at the 5-position. |
| I₂ / F-TEDA-BF₄ | N-Fluorodibenzenesulfonimide (Selectfluor) acts as an iodination mediator. organic-chemistry.org | Potentially applicable for direct iodination of the pyridine nucleus. |
| I₂ / DMSO | Used in Kornblum oxidation, where an initial iodination of a methyl group on an azaarene occurs. researchgate.net | Suggests a viable system for iodine activation applicable to the picolinate ring. |
A stepwise approach often provides better control over regioselectivity. A common strategy begins with a pre-functionalized pyridine, such as an aminopicolinate, which is then converted to the desired iodo-derivative. The Sandmeyer reaction is a classic and effective method for this transformation.
This process typically starts with a compound like methyl 5-aminopicolinate. The amino group is first converted into a diazonium salt using a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid. The resulting diazonium salt is then treated with an iodide salt, such as potassium iodide (KI), to introduce the iodine atom at the 5-position. This method is widely used for introducing a variety of substituents onto aromatic and heteroaromatic rings.
The synthesis of related brominated compounds, such as methyl 3-amino-5-bromopicolinate, often involves the bromination of an aminopyridine derivative followed by esterification, which underscores the utility of using substituted pyridines as key intermediates.
Direct Iodination Methods
Esterification Techniques for Picolinic Acids in Methyl 5-iodopicolinate Synthesis
The final step in many synthetic routes to this compound is the esterification of the corresponding carboxylic acid, 5-iodopicolinic acid. bldpharm.com Fischer esterification is the most common and direct method for this conversion.
This acid-catalyzed reaction involves heating the carboxylic acid (5-iodopicolinic acid) in an excess of the alcohol (methanol) with a catalytic amount of a strong acid. 3vsigmausa.com Concentrated sulfuric acid (H₂SO₄) is a frequently used catalyst due to its effectiveness and its role as a dehydrating agent, which helps to shift the reaction equilibrium towards the product ester. smartlabs.co.zalibretexts.org The reaction mixture is typically heated under reflux for several hours to ensure complete conversion. scielo.br Following the reaction, a workup procedure involving neutralization and extraction is used to isolate the pure methyl ester. scielo.br
Table 2: Typical Conditions for Fischer Esterification
| Reactant | Alcohol | Catalyst | Conditions |
|---|---|---|---|
| 5-Iodopicolinic acid | Methanol (excess) | Concentrated H₂SO₄ (catalytic) | Reflux for several hours |
Comparative Analysis with Synthesis of Related Halogenated Picolinates
The synthesis of other halogenated picolinates, such as fluoro, chloro, and bromo derivatives, offers valuable comparisons to the methods used for iodopicolinates.
Fluorination: The synthesis of fluorinated picolinates often requires specialized reagents. For instance, the synthesis of 6-aryl-5-fluoropicolinate herbicides has been achieved via a halogen exchange (Halex) reaction starting from tetrachloropicolinonitrile. acs.org This highlights that direct fluorination is often difficult, and exchange reactions from other halogens are preferred.
Chlorination and Bromination: These halogens are generally more straightforward to introduce than fluorine. Bromination of a picolinate scaffold can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in solvents such as acetic acid. Chlorination can be accomplished using various chlorinating agents. A key difference in reactivity, exploited in stepwise syntheses, is the relative ease of displacement in subsequent reactions like Suzuki couplings, which generally follows the order: I > Br > Cl. nih.gov This makes iodinated picolinates highly valuable intermediates for introducing further complexity.
Reactivity Comparison: The reactivity order for leaving groups in palladium-catalyzed cross-coupling reactions is a crucial consideration in synthetic design. The order is typically I > Br ≥ OTf > OSO₂F > Cl. nih.gov This trend makes this compound a more reactive and versatile building block for creating diverse molecular structures compared to its chloro or bromo counterparts.
Optimization of Reaction Conditions and Yields for Academic and Scalable Syntheses
Optimizing reaction conditions is crucial for maximizing yield, purity, and cost-effectiveness, both in academic labs and for industrial-scale production. semanticscholar.org
For the iodination step , key parameters to optimize include the choice of iodinating agent, solvent, temperature, and reaction time. For direct iodination, screening different Lewis acids or oxidizing agents can significantly impact yields. mdpi.com In stepwise syntheses, controlling the temperature during the diazotization step is critical to prevent the premature decomposition of the diazonium salt.
For the esterification step , optimization involves adjusting the catalyst concentration and the amount of methanol. While a large excess of methanol can drive the reaction forward, this may complicate purification on a large scale. The reaction time can also be monitored (e.g., by chromatography) to determine the point of maximum conversion without the formation of byproducts. scielo.br
For scalable synthesis , moving from batch to continuous flow reactors can offer significant advantages, including better temperature control, improved safety, and potentially higher throughput. beilstein-journals.org The choice of reagents becomes more critical; for example, using less hazardous or more easily recyclable materials is a key consideration. nih.gov The development of a scalable synthesis requires a focus on robust reactions that are less sensitive to minor fluctuations in conditions and that minimize chromatographic purifications. nih.govenamine.net
Table 3: Parameters for Synthesis Optimization
| Step | Parameter | Considerations for Optimization |
|---|---|---|
| Iodination | Reagent | Comparing efficiency and cost of different iodine sources and activators. |
| Solvent | Solubility of reactants, and impact on reaction rate and side reactions. | |
| Temperature | Balancing reaction rate with potential for byproduct formation or decomposition. | |
| Esterification | Catalyst Load | Minimizing catalyst use while maintaining an acceptable reaction rate. |
| Reaction Time | Determining the optimal time for maximum yield before reverse reaction becomes significant. | |
| General | Purification | Developing methods (e.g., crystallization, extraction) to avoid chromatography for scalability. |
| Process | Evaluating continuous flow vs. batch processing for safety and efficiency. beilstein-journals.org |
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of "Methyl 5-iodopicolinate". It provides detailed information about the chemical environment of individual atoms. Both one-dimensional and two-dimensional NMR techniques are utilized to assemble a complete picture of the molecule's connectivity and spatial arrangement.
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the "this compound" molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, which is affected by neighboring atoms and functional groups. libretexts.orgorganicchemistrydata.org In a typical ¹H NMR spectrum of "this compound", distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the methyl ester group are observed. The integration of these signals confirms the number of protons in each unique environment. hmdb.ca
Table 1: Representative ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic CH | 8.0 - 9.0 | d | ~2.0 |
| Aromatic CH | 7.5 - 8.5 | dd | ~8.0, ~2.0 |
| Aromatic CH | 7.0 - 8.0 | d | ~8.0 |
| Methyl (OCH₃) | 3.8 - 4.0 | s | - |
| Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used. |
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and chemical environment of carbon atoms in "this compound". libretexts.org Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling to simplify the signals to singlets. libretexts.org The chemical shifts in a ¹³C NMR spectrum are spread over a wider range than in ¹H NMR, providing excellent resolution. libretexts.org The spectrum of "this compound" will show distinct peaks for the carbonyl carbon of the ester, the carbons of the pyridine ring, and the methyl carbon. hmdb.ca
Table 2: Representative ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ) in ppm |
| Carbonyl (C=O) | 160 - 170 |
| Aromatic C-I | 90 - 100 |
| Aromatic C | 120 - 155 |
| Methyl (OCH₃) | 50 - 55 |
| Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used. |
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. youtube.comsdsu.edu For "this compound," COSY would reveal the coupling between the adjacent protons on the pyridine ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates the signals of protons with the signals of the carbon atoms to which they are directly attached. youtube.comemerypharma.com This is instrumental in assigning the carbon signals based on the already assigned proton signals. github.ioresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. youtube.com In the context of "this compound," HMBC can be used to confirm the connection of the methyl ester group to the pyridine ring by observing a correlation between the methyl protons and the carbonyl carbon, as well as with carbons in the pyridine ring. github.ioresearchgate.net
DEPT (Distortionless Enhancement by Polarization Transfer): While not a 2D technique in the same vein as the others, DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are often used in conjunction with ¹³C NMR to differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of carbon signals. emerypharma.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. libretexts.org
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. rsc.org This technique is frequently used to analyze reaction mixtures containing "this compound" to monitor reaction progress, assess purity, and confirm the identity of the product. rsc.orgnih.gov In LC-MS, the sample is first separated on an LC column, and the eluent is then introduced into the mass spectrometer. The mass spectrometer provides the mass-to-charge ratio (m/z) of the molecular ion, which confirms the molecular weight of "this compound" (263.03 g/mol ). bldpharm.com The fragmentation pattern observed in the mass spectrum can provide further structural confirmation. chromatographyonline.com
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is an advancement of LC-MS that utilizes smaller stationary phase particles in the column, resulting in higher resolution, faster analysis times, and increased sensitivity. mdpi.com UPLC-MS methods are particularly valuable for the quantitative analysis of "this compound" in complex matrices. nih.govnih.gov The enhanced separation efficiency allows for better resolution from impurities, leading to more accurate quantification. mdpi.com The increased sensitivity is beneficial when only small amounts of the compound are available for analysis. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that covalent bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes. The resulting spectrum is a unique molecular fingerprint, revealing the presence of characteristic functional groups.
In the analysis of this compound, the IR spectrum would exhibit several key absorption bands indicative of its structure. The presence of the ester functional group is confirmed by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch, typically appearing in the region of 1720-1740 cm⁻¹. Another significant absorption is the C-O stretch of the ester, which would be observed in the 1200-1300 cm⁻¹ range.
The aromatic pyridine ring gives rise to several characteristic absorptions. The C=C and C=N stretching vibrations within the ring are expected to produce bands in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while C-H out-of-plane bending vibrations give rise to signals in the 700-900 cm⁻¹ region, which can provide information about the substitution pattern of the ring.
The presence of the iodine atom is indicated by the C-I stretching vibration. Due to the heavy mass of the iodine atom, this bond vibrates at a lower frequency, and its absorption band is expected in the far-infrared region, typically around 500-600 cm⁻¹.
A representative (hypothetical) IR data table for this compound is presented below to illustrate the expected absorption frequencies.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | ~3050 | Medium |
| Carbonyl (C=O) Stretch | ~1730 | Strong, Sharp |
| Aromatic C=C/C=N Stretch | ~1580, ~1470 | Medium to Strong |
| C-O Stretch (Ester) | ~1250 | Strong |
| C-I Stretch | ~550 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the presence of chromophores—parts of a molecule that absorb light.
For this compound, the primary chromophore is the iodinated pyridine ring system. The presence of the aromatic ring with its π-electron system, conjugated with the carbonyl group of the ester, gives rise to characteristic electronic transitions. Typically, aromatic compounds exhibit π → π* transitions, which are generally strong absorptions. The presence of the iodine atom and the ester group can act as auxochromes, modifying the absorption maxima (λ_max) and the molar absorptivity (ε).
One would expect to observe strong absorptions in the UV region, likely between 200 and 300 nm, corresponding to the π → π* transitions of the pyridine ring. The n → π* transition of the carbonyl group, which involves the non-bonding electrons on the oxygen atom, is also possible. This transition is typically weaker than the π → π* transition and may appear as a shoulder or a separate band at a longer wavelength. The solvent used for the analysis can also influence the position and intensity of these absorption bands.
A hypothetical UV-Vis absorption data table for this compound in a common solvent like ethanol (B145695) is provided below for illustrative purposes.
| Transition Type | λ_max (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| π → π | ~220 | ~15,000 |
| π → π | ~275 | ~8,000 |
| n → π* | ~310 | ~500 |
X-ray Diffraction (XRD) for Single Crystal Structure Determination of Derivatives
While obtaining a suitable single crystal of this compound itself might be the primary goal, researchers often work with derivatives of the target compound to facilitate crystallization. For instance, a co-crystal or a salt derivative might be prepared that yields high-quality single crystals suitable for XRD analysis.
The single crystal X-ray diffraction analysis of a derivative of this compound would provide definitive proof of its molecular structure. acs.org The data obtained would confirm the connectivity of the atoms, the planarity of the pyridine ring, and the relative orientation of the methyl ester and iodo substituents. acs.org Furthermore, the analysis would reveal detailed information about intermolecular interactions in the crystal lattice, such as hydrogen bonding (if applicable in a derivative) and halogen bonding, where the iodine atom can act as a Lewis acid. acs.orgnih.gov This information is crucial for understanding the solid-state properties of the compound and for designing new materials. mdpi.com
A hypothetical table summarizing the kind of crystallographic data that would be obtained from an XRD study of a this compound derivative is shown below.
| Crystal Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.5 |
| b (Å) | 10.2 |
| c (Å) | 12.8 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 979.2 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.79 |
This detailed structural information is invaluable for correlating the solid-state structure with the compound's physical and chemical properties and for informing the design of new molecules with desired functionalities.
Reactivity and Mechanistic Investigations of Methyl 5 Iodopicolinate
Palladium-Catalyzed Cross-Coupling Reactions Utilizing the Iodine Functionality
The carbon-iodine bond in methyl 5-iodopicolinate is a key site for the formation of new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and materials. researchgate.netmdpi.com The general mechanism for these transformations involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. yonedalabs.comuwindsor.ca
Sonogashira Coupling Reactions
The Sonogashira coupling is a widely used method for the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne, employing a palladium catalyst and a copper co-catalyst. wikipedia.org This reaction is highly valued for its mild reaction conditions, often conducted at room temperature in the presence of a mild base, making it suitable for the synthesis of complex and sensitive molecules. wikipedia.org
In the context of this compound, the Sonogashira reaction allows for the introduction of various alkynyl groups at the 5-position of the pyridine (B92270) ring. The general scheme for this reaction is as follows:
Scheme 1: Sonogashira Coupling of this compound
Research has demonstrated the successful application of Sonogashira coupling to various aryl iodides. nih.gov For instance, studies on similar iodoarene compounds have shown that the reaction can proceed efficiently with catalysts like PdCl2(PPh3)2 under copper-free and base-free conditions in alternative solvents like γ-valerolactone-based ionic liquids, yielding products in good to excellent yields (72–99%). nih.gov The choice of catalyst, base, and solvent can be optimized to achieve high yields and selectivity. sioc-journal.cn
Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed cross-coupling, involving the reaction of an organoboron compound with an organic halide or triflate. yonedalabs.commdpi.com This reaction is renowned for its versatility, functional group tolerance, and the commercial availability and stability of many boronic acids. yonedalabs.com
For this compound, Suzuki-Miyaura coupling enables the formation of biaryl structures or the introduction of alkyl or vinyl substituents. The general catalytic cycle involves oxidative addition of the aryl iodide to Pd(0), transmetalation with a boronic acid (activated by a base), and reductive elimination. yonedalabs.com
Scheme 2: Suzuki-Miyaura Coupling of this compound
The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for the success of the coupling. mdpi.com For instance, the use of bulky biaryldialkyl monophosphine ligands can be beneficial. researchgate.net Research on the methylation of aryl halides using trimethylboroxine (B150302) under Suzuki-Miyaura conditions has shown the effectiveness of this method for introducing methyl groups. researchgate.net
Other Transition Metal-Catalyzed Coupling Transformations
Beyond Sonogashira and Suzuki-Miyaura reactions, the iodine functionality of this compound can participate in a variety of other transition metal-catalyzed couplings. These include, but are not limited to, the Heck, Negishi, Stille, and Hiyama reactions, which utilize different organometallic reagents. mdpi.comeie.gr
Heck Reaction: Couples the aryl iodide with an alkene. mdpi.com
Negishi Reaction: Employs an organozinc reagent. mdpi.com
Stille Reaction: Uses an organotin reagent. mdpi.com
Hiyama Coupling: Involves an organosilicon compound. nih.gov
These reactions expand the synthetic utility of this compound, allowing for the introduction of a wide array of functional groups. For example, nickel-catalyzed coupling reactions have also been developed for the formation of carbon-carbon bonds. nih.gov
Nucleophilic Substitution Reactions Involving the Iodine Atom
The iodine atom in this compound serves as a good leaving group, making the compound susceptible to nucleophilic substitution reactions. pressbooks.pubsmolecule.com In these reactions, a nucleophile attacks the carbon atom bearing the iodine, leading to the displacement of the iodide ion. iitk.ac.in
Scheme 3: Nucleophilic Substitution of this compound
Common nucleophiles that can be employed include amines, thiols, and alkoxides, leading to the formation of the corresponding 5-substituted picolinates. The reaction mechanism can be either bimolecular (SN2) or unimolecular (SN1), depending on the substrate, nucleophile, and reaction conditions. pressbooks.pub For an aryl halide like this compound, nucleophilic aromatic substitution (SNAr) is a more likely pathway, especially if there are electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex.
Transformations of the Methyl Ester Functional Group (e.g., Hydrolysis, Transesterification)
The methyl ester group in this compound can undergo various transformations, most notably hydrolysis and transesterification.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 5-iodopicolinic acid, under either acidic or basic conditions. This transformation is often a necessary step in the synthesis of more complex molecules where the carboxylic acid functionality is required.
Scheme 4: Hydrolysis of this compound
Transesterification: The methyl ester can be converted to other esters by reaction with an alcohol in the presence of an acid or base catalyst. This allows for the modification of the ester group to suit the needs of a particular synthetic route.
Scheme 5: Transesterification of this compound
Various methods have been developed for the efficient esterification and transesterification of carboxylic acids and their esters, including the use of trimethylchlorosilane in methanol (B129727) or scandium(III) triflate as a catalyst. organic-chemistry.orgmdpi.com
Hydrogenation Studies of the Pyridine Ring and Alkynyl Substituents
The pyridine ring and any introduced alkynyl substituents on this compound can be subjected to hydrogenation reactions to yield saturated heterocyclic systems or alkanes, respectively.
Hydrogenation of the Pyridine Ring: The reduction of the pyridine ring to a piperidine (B6355638) is a valuable transformation in medicinal chemistry, as the piperidine scaffold is present in many biologically active compounds. rsc.org This hydrogenation is typically carried out using a heterogeneous or homogeneous catalyst, such as platinum oxide (PtO2), rhodium on carbon, or rhodium oxide (Rh2O3), under a hydrogen atmosphere. rsc.orgresearchgate.net The reaction conditions, including pressure and temperature, can influence the stereochemical outcome of the reaction. rsc.org The presence of substituents on the pyridine ring can affect the rate and selectivity of the hydrogenation. For instance, electron-withdrawing groups can sometimes facilitate the reduction. liverpool.ac.uk
Hydrogenation of Alkynyl Substituents: If an alkynyl group has been introduced via a Sonogashira coupling, it can be fully or partially hydrogenated. Complete hydrogenation using a catalyst like palladium on carbon (Pd/C) will yield the corresponding alkyl-substituted picolinate (B1231196). Partial hydrogenation, for example using Lindlar's catalyst, can afford the cis-alkene.
Table 1: Summary of Reactions and Key Findings
| Reaction Type | Substrates | Key Reagents/Catalysts | Products | Noteworthy Findings |
|---|---|---|---|---|
| Sonogashira Coupling | This compound, Terminal Alkynes | Pd catalyst (e.g., PdCl2(PPh3)2), Cu co-catalyst, Base | Methyl 5-(alkynyl)picolinates | Mild conditions, high functional group tolerance. wikipedia.org Can be performed under copper-free conditions. nih.gov |
| Suzuki-Miyaura Coupling | This compound, Organoboronic Acids | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) | Methyl 5-(aryl/vinyl/alkyl)picolinates | High versatility and functional group tolerance. yonedalabs.com Ligand choice is crucial for efficiency. researchgate.net |
| Nucleophilic Substitution | This compound, Nucleophiles | Amines, Thiols, Alkoxides | Methyl 5-(substituted)picolinates | Iodine acts as a good leaving group. smolecule.com |
| Ester Hydrolysis | This compound | Acid or Base | 5-Iodopicolinic acid | Standard transformation to access the carboxylic acid. |
| Ester Transesterification | This compound, Alcohols | Acid or Base catalyst | Alkyl 5-iodopicolinates | Allows for modification of the ester group. organic-chemistry.org |
| Pyridine Hydrogenation | Substituted Pyridines | PtO2, Rh2O3, H2 | Substituted Piperidines | Provides access to saturated heterocycles. rsc.orgresearchgate.net Substituent electronics can influence reactivity. liverpool.ac.uk |
| Alkynyl Hydrogenation | Alkynyl-substituted Picolinates | Pd/C, H2 (full); Lindlar's catalyst (partial) | Alkyl- or Alkenyl-substituted Picolinates | Allows for further functionalization of coupled products. |
Comparative Reactivity Studies with Other Halogenated Picolinates
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is intrinsically linked to the nature of the carbon-halogen bond. To understand its synthetic utility, it is crucial to compare its reactivity with other methyl 5-halopicolinates, namely the bromo, chloro, and fluoro analogues. The general trend in reactivity for aryl halides in such reactions is well-established and directly correlates with the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond.
The reactivity trend for the oxidative addition step, which is often the rate-determining step in many palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, follows the order: I > Br > Cl > F. harvard.edumdpi.com This order is inversely related to the C-X bond strengths; the weaker the bond, the more readily it undergoes oxidative addition to the palladium(0) catalyst.
Theoretical Basis for Reactivity: Bond Dissociation Energies
The general trend for carbon-halogen bond energies is C-F > C-Cl > C-Br > C-I. This indicates that the C-I bond in this compound is the weakest among the halogenated analogues, making it the most reactive substrate in palladium-catalyzed cross-coupling reactions.
| Halogen (X) | Typical C-X BDE (kcal/mol) | Expected Relative Reactivity |
|---|---|---|
| I | ~51 | Highest |
| Br | ~71 | High |
| Cl | ~81 | Moderate |
| F | ~103-115 | Lowest |
Note: BDE values are approximate and can vary based on the specific molecular structure.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, and it serves as an excellent platform for comparing the reactivity of halogenated picolinates. The higher reactivity of this compound allows for coupling reactions to proceed under milder conditions, with lower catalyst loadings, and often in shorter reaction times compared to its bromo and chloro counterparts.
In studies involving dihalogenated pyridines, it has been consistently observed that the iodo-substituent reacts preferentially over bromo or chloro substituents, and the bromo-substituent reacts before the chloro-substituent. nih.gov This selectivity is a direct consequence of the differences in the rates of oxidative addition.
| Substrate | Typical Catalyst System | Typical Base | Typical Temperature | General Observations |
|---|---|---|---|---|
| This compound | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Room Temperature to 80 °C | High yields, short reaction times. |
| Methyl 5-bromopicolinate | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, K₃PO₄ | 80 °C to 120 °C | Good to high yields, may require higher temperatures and longer reaction times than the iodo analogue. |
| Methyl 5-chloropicolinate | Pd₂(dba)₃ with specialized phosphine (B1218219) ligands (e.g., SPhos, XPhos) | K₃PO₄, CsF | 100 °C to 140 °C | Generally lower reactivity, often requires more sophisticated and bulky electron-rich phosphine ligands to achieve good yields. |
| Methyl 5-fluoropicolinate | Not commonly used in standard Suzuki-Miyaura couplings due to the very strong C-F bond. Specialised methods are required for C-F activation. | Very low reactivity. |
Note: The conditions presented are illustrative and can vary depending on the specific coupling partners and desired product.
The enhanced reactivity of this compound is a significant advantage in complex molecule synthesis, as it allows for chemoselective couplings in the presence of other, less reactive halogen substituents. For instance, a molecule containing both iodo and chloro-picolinate moieties could be selectively functionalized at the iodo-position.
Applications in Complex Organic Synthesis
Methyl 5-iodopicolinate as a Building Block for Diverse Molecular Architectures
This compound serves as a fundamental starting material for the bottom-up assembly of intricate molecular structures. sigmaaldrich.com Organic building blocks like this are essential substrates for creating more complex molecules. sigmaaldrich.com The presence of the iodo group at the 5-position of the pyridine (B92270) ring provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents and the extension of the molecular framework. bldpharm.comguidechem.com The ester functionality offers another site for chemical modification, further enhancing its utility in constructing complex organic molecules. sigmaaldrich.com This dual reactivity enables chemists to strategically build up molecular complexity, leading to the synthesis of novel compounds with desired properties.
The versatility of this compound is evident in its application in the creation of supramolecular complexes, metal-organic frameworks, and other custom-designed molecular constructs. sigmaaldrich.com Its ability to participate in predictable and high-yielding transformations makes it a reliable component in multi-step synthetic sequences.
Synthesis of Advanced Pharmaceutical Intermediates
The pyridine scaffold is a common motif in many biologically active compounds, and this compound provides a convenient entry point for the synthesis of advanced pharmaceutical intermediates. bldpharm.comsmolecule.com These intermediates are crucial precursors in the development of new drugs. The iodo-substituted pyridine core can be elaborated into more complex heterocyclic systems found in a variety of therapeutic agents. guidechem.comsmolecule.com
The ability to perform cross-coupling reactions on the iodinated position allows for the introduction of various functional groups, which is a key strategy in medicinal chemistry for optimizing the pharmacological profile of a drug candidate. guidechem.com By modifying the substituents on the pyridine ring, chemists can fine-tune properties such as binding affinity, selectivity, and metabolic stability.
Precursor in the Development of Agrochemicals
Similar to its role in pharmaceuticals, this compound and its analogs are valuable precursors in the synthesis of new agrochemicals. guidechem.comsmolecule.com The development of effective and selective herbicides, insecticides, and fungicides often relies on the construction of novel molecular structures, and halogenated pyridines play a significant role in this area. nih.gov
The reactivity of the carbon-iodine bond allows for the facile introduction of toxophoric groups or moieties that enhance the uptake and translocation of the active ingredient within the target pest or weed. The structural diversity that can be achieved using this compound as a starting material is a key advantage in the search for next-generation crop protection agents.
Facilitation of Carbon-Carbon and Carbon-Heteroatom Bond Formation
A cornerstone of modern organic synthesis is the ability to form carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high efficiency and selectivity. nih.govchemistry.coach this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forging these critical bonds. nih.gov
Table 1: Examples of Cross-Coupling Reactions Utilizing Aryl Halides
| Reaction Name | Reactants | Catalyst | Bond Formed |
| Suzuki Reaction | Organoborane and Organic Halide | Palladium | C-C |
| Heck Reaction | Alkene and Aryl/Vinyl Halide | Palladium | C-C |
| Sonogashira Reaction | Terminal Alkyne and Aryl/Vinyl Halide | Palladium and Copper(I) | C-C |
| Buchwald-Hartwig Amination | Amine and Aryl Halide | Palladium | C-N |
| Ullmann Condensation | Alcohol/Amine and Aryl Halide | Copper | C-O / C-N |
The iodine atom in this compound makes it particularly reactive in oxidative addition to palladium(0), the initial step in many cross-coupling catalytic cycles. chemistry.coach This high reactivity allows for the coupling of a wide range of nucleophiles, including boronic acids (Suzuki reaction), alkynes (Sonogashira reaction), and amines (Buchwald-Hartwig amination), to the pyridine ring. nih.govchemistry.coach These reactions enable the construction of complex molecules by linking different molecular fragments, a strategy that is central to both academic research and industrial chemical production. nih.gov
Role in the Construction of Nitrogen-Containing Heterocyclic Systems
Nitrogen-containing heterocycles are ubiquitous in natural products, pharmaceuticals, and agrochemicals. rsc.orgnih.gov this compound, being a substituted pyridine, is itself a nitrogen-containing heterocycle and serves as a key building block for the synthesis of more complex heterocyclic systems. Current time information in Bangalore, IN.unimi.it
The functional groups on this compound allow for its incorporation into larger, polycyclic structures through various cyclization strategies. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation to create a new ring. The iodo group can be used to introduce a side chain that subsequently undergoes an intramolecular cyclization reaction. The development of novel methods for the synthesis of nitrogen-containing heterocycles is an active area of research, and versatile building blocks like this compound are critical to advancing this field. rsc.orgunimi.it
Exploration in Medicinal Chemistry As a Synthetic Precursor
Design and Synthesis of Novel Drug Candidates Using Methyl 5-iodopicolinate
The strategic incorporation of the this compound moiety into drug design programs has facilitated the development of novel therapeutic candidates. The iodine atom at the 5-position is particularly amenable to various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of substituents. This versatility enables the systematic exploration of the chemical space around the picolinate (B1231196) core to optimize pharmacological activity.
While direct examples of drug candidates synthesized from this compound are not extensively detailed in publicly available literature, the utility of closely related iodo- and bromo-picolinate derivatives as synthetic intermediates is well-documented. For instance, methyl 4-iodopicolinate has been utilized as a key starting material in the synthesis of PNU-69176E, a selective positive allosteric modulator of the 5-HT2C receptor. nih.gov This synthesis involved a Sonogashira coupling reaction to introduce an undecynyl side chain, which was a critical step in building the final complex molecule. nih.gov This example highlights the potential of iodopicolinate esters, including the 5-iodo isomer, in constructing elaborate molecular frameworks for targeted therapies.
Furthermore, derivatives of halogenated picolinates, such as methyl 3-amino-5-bromopicolinate, are recognized as important building blocks in pharmaceutical research for developing agents targeting neurological and inflammatory conditions. The bromo- and iodo-substituents serve as key handles for synthetic elaboration to generate libraries of compounds for screening and lead optimization.
Development of Bioactive Picolinic Acid Derivatives for Therapeutic Applications
Picolinic acid, the carboxylic acid counterpart of this compound, and its derivatives have demonstrated a broad spectrum of biological activities. Picolinic acid itself is a catabolite of tryptophan and is implicated in neuroprotective, immunological, and anti-proliferative effects. wikipedia.org The development of new derivatives aims to harness and enhance these inherent properties for therapeutic benefit.
Recent research has focused on synthesizing novel picolinic acid derivatives with potential anticancer activity. For example, a series of new picolinic acid derivatives were designed and synthesized, with some compounds showing cytotoxic activity against human non-small cell lung cancer cells (A549). pensoft.net These studies underscore the therapeutic potential of the picolinic acid scaffold. This compound can serve as a crucial intermediate in the synthesis of such bioactive picolinic acids, where the iodine atom allows for diversification of the molecular structure, followed by hydrolysis of the methyl ester to yield the final active carboxylic acid.
In another approach, rhenium(I) tricarbonyl complexes incorporating picolinic acid and its fluorinated derivatives have been investigated for their in vitro anticancer activities against lung cancer cells. nih.gov One of the complexes, fac-[Re(Pico)(CO)3(H2O)], exhibited toxicity towards both healthy and cancerous cell lines. nih.gov Such studies on metal-based therapeutics further expand the potential applications of picolinic acid derivatives that can be accessed from this compound.
Strategies for Prodrug Design Utilizing the Ester Functionality
The methyl ester functionality of this compound provides a strategic handle for the design of prodrugs. Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical reactions. scirp.org This approach is often employed to improve the physicochemical and pharmacokinetic properties of a drug, such as its solubility, stability, and bioavailability. scirp.org
The ester group in this compound can be leveraged in several prodrug strategies:
Improving Lipophilicity: The methyl ester can increase the lipophilicity of a polar drug molecule containing a carboxylic acid, which can enhance its ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier. nih.govfiveable.me
Masking Polar Groups: The ester can mask a polar carboxyl group, which might otherwise lead to poor absorption or rapid excretion. nih.gov
Enzyme-Targeted Release: The ester bond can be designed to be cleaved by specific esterases that are abundant in the target tissue or organ, leading to a localized release of the active drug and potentially reducing systemic side effects. scirp.orgnih.gov
A common strategy involves linking a drug to a promoiety via an ester bond. ijper.org For instance, the antiviral drug acyclovir, which has poor water solubility and low bioavailability, has been formulated as ester prodrugs to improve its properties. nih.govedu.krd While specific prodrugs derived directly from this compound are not prominently reported, the principles of ester-based prodrug design are well-established and directly applicable. The methyl ester of this compound could be hydrolyzed in vivo by esterases to release a picolinic acid derivative as the active drug.
Synthesis of Ligands for Specific Biological Receptors (e.g., Serotonin (B10506) Receptor Modulators)
The pyridine (B92270) scaffold is a common feature in many ligands that target G-protein coupled receptors (GPCRs), including serotonin (5-HT) receptors. This compound serves as a valuable starting material for the synthesis of such ligands due to the versatility of the iodine substituent for introducing various pharmacophoric elements through cross-coupling reactions.
A notable example in this area is the synthesis of PNU-69176E, a positive allosteric modulator of the 5-HT2C receptor, which commenced from methyl 4-iodopicolinate. nih.gov This synthesis demonstrates the feasibility of using iodinated picolinate esters to construct complex molecules with specific receptor-binding properties. The general strategy involves using the iodo-substituent as a key reaction site for building the desired molecular architecture. By analogy, this compound can be employed to create a diverse range of novel ligands targeting various serotonin receptor subtypes.
The design of selective 5-HT receptor ligands is an active area of research for the treatment of various central nervous system disorders. nih.govmdpi.com The ability to systematically modify the structure of this compound allows for the fine-tuning of receptor affinity and selectivity. For instance, different aryl or alkyl groups can be introduced at the 5-position via Suzuki or Sonogashira coupling to explore the structure-activity relationships (SAR) for a particular receptor target.
Investigation of Derivatives for Antimicrobial and Anticancer Research (through related compounds)
While direct studies on the antimicrobial and anticancer properties of this compound derivatives are limited, research on closely related halogenated picolinates provides strong evidence for the potential of this class of compounds in these therapeutic areas.
Antimicrobial Research: Derivatives of methyl 3-amino-5-bromopicolinate have been shown to possess antimicrobial activity. Modifications to this scaffold have led to compounds effective against various bacterial strains. The general principle involves using the halogenated picolinate as a building block to synthesize a library of compounds that are then screened for antimicrobial efficacy. The iodine atom in this compound is expected to have similar reactivity to bromine, making it a suitable starting material for developing novel antimicrobial agents.
Anticancer Research: The picolinic acid framework has been explored for its potential in anticancer drug development. Studies have demonstrated that certain derivatives can inhibit the growth of tumor cells in vitro. pensoft.net For example, a novel derivative of picolinic acid was found to induce apoptosis in human non-small cell lung cancer cells. pensoft.net Furthermore, rhenium(I) tricarbonyl complexes of picolinic acid have been evaluated for their cytotoxic effects on lung cancer cells. nih.gov
The investigation of related compounds suggests that derivatives of this compound are promising candidates for both antimicrobial and anticancer research. The synthetic accessibility and the potential for structural diversification make this compound an attractive starting point for the discovery of new therapeutic agents.
| Compound Name | Area of Research | Key Findings | Reference |
| Methyl 3-amino-5-bromopicolinate Derivatives | Antimicrobial | Modifications led to compounds effective against various bacterial strains. | |
| Methyl 3-amino-5-bromopicolinate Derivatives | Anticancer | Certain derivatives showed inhibition of tumor growth in vitro. | |
| Picolinic Acid Derivative | Anticancer | Induced apoptosis in human non-small cell lung cancer cells. | pensoft.net |
| Rhenium(I) Picolinic Acid Complex | Anticancer | Exhibited cytotoxicity against lung cancer cells. | nih.gov |
Emerging Research Directions and Future Perspectives
The landscape of chemical research is continually evolving, with a significant focus on developing sustainable methodologies, novel materials, and efficient therapeutic agents. Within this context, methyl 5-iodopicolinate and its derivatives are emerging as versatile building blocks with considerable potential across various scientific disciplines. The strategic placement of the iodine atom and the ester functionality on the pyridine (B92270) ring allows for a wide array of chemical modifications, making it a valuable scaffold for future innovations. This article explores the burgeoning research directions and future outlook for this compound, from green chemistry to advanced biomedical applications.
Q & A
Q. What ethical considerations apply when publishing synthetic protocols for this compound?
- Methodological Answer :
- Safety : Disclose hazards (e.g., iodine toxicity, exothermic reactions) and waste disposal protocols.
- Reproducibility : Provide detailed spectral data (NMR, HRMS) in supporting information.
- Citation : Credit prior methodologies (e.g., Smith et al., 2018) to avoid redundant claims. Journals like Medicinal Chemistry Research mandate adherence to these standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
